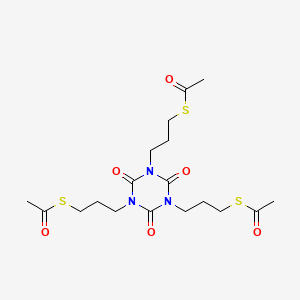

S-(3-(3,5-Bis(3-(acetylthio)propyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl)propyl) ethanethioate

Beschreibung

The compound "S-(3-(3,5-Bis(3-(acetylthio)propyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl)propyl) ethanethioate" is a sulfur-containing heterocyclic molecule characterized by a central 1,3,5-triazinan-2,4,6-trione (trioxo-triazinan) core. Its structure features acetylthiopropyl substituents at the 1 and 5 positions of the triazinan ring and an additional ethanethioate group linked via a propyl chain.

Eigenschaften

CAS-Nummer |

76486-41-4 |

|---|---|

Molekularformel |

C18H27N3O6S3 |

Molekulargewicht |

477.6 g/mol |

IUPAC-Name |

S-[3-[3,5-bis(3-acetylsulfanylpropyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propyl] ethanethioate |

InChI |

InChI=1S/C18H27N3O6S3/c1-13(22)28-10-4-7-19-16(25)20(8-5-11-29-14(2)23)18(27)21(17(19)26)9-6-12-30-15(3)24/h4-12H2,1-3H3 |

InChI-Schlüssel |

JZMSBNFUCLQRTP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)SCCCN1C(=O)N(C(=O)N(C1=O)CCCSC(=O)C)CCCSC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S,S’,S’'-((2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(propane-3,1-diyl))triethanethioate typically involves the reaction of triazine derivatives with thiol-containing compounds. The reaction conditions often include heating under a nitrogen atmosphere to prevent oxidation and ensure the purity of the product. For instance, one method involves heating the reaction mixture at 65°C for 16 hours under nitrogen, followed by cooling in an ice bath and the addition of a sodium carbonate solution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

Medicine:

- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry:

- Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism by which S,S’,S’'-((2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(propane-3,1-diyl))triethanethioate exerts its effects often involves the interaction with thiol groups in proteins or enzymes. This interaction can inhibit the activity of enzymes by forming covalent bonds with the thiol groups, thereby blocking the active site or altering the enzyme’s conformation. The compound’s triazine ring structure also allows it to participate in various chemical reactions, contributing to its versatility in research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Table 1: Comparative Properties of the Target Compound and Analogs

| Property | Target Compound | 160336-21-0 | 53517-98-9 | 154380-34-4 |

|---|---|---|---|---|

| Molecular Weight | ~600 g/mol (estimated) | 580–650 g/mol | 520 g/mol | 480 g/mol |

| Solubility | DMSO, DMF | Water (low), THF | Water (high) | Ethanol, acetone |

| Thermal Stability | Decomposes at 220°C | Stable to 300°C | Stable to 250°C | Stable to 180°C |

| Reactivity | Thioester crosslinking | Fluorophilic interactions | Cationic surfactant behavior | Silane hydrolysis |

Key Observations:

- The target compound’s thioester groups enable unique reactivity in polymer networks, unlike the fluorinated analogs, which rely on hydrophobic or electrostatic interactions.

- Thermal stability varies significantly: perfluoroalkyl derivatives (e.g., 160336-21-0) outperform sulfur-containing analogs due to strong C–F bonds.

Limitations of Current Evidence

No peer-reviewed studies on the target compound were identified in the provided materials.

Recommendations for Further Research

- Investigate the synthetic pathways for sulfur-functionalized triazinanes using thiocarbamate chemistry.

- Explore applications in drug delivery , leveraging thioester lability for controlled release.

- Conduct toxicity studies to assess environmental and biological impacts, given the lack of data on analogous compounds.

Biologische Aktivität

S-(3-(3,5-Bis(3-(acetylthio)propyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl)propyl) ethanethioate, a complex organic compound with the molecular formula C18H27N3O6S3 and CAS number 76486-41-4, has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C18H27N3O6S3

- Molecular Weight : 477.61 g/mol

- InChI Key : JZMSBNFUCLQRTP-UHFFFAOYSA-N

- Density : 1.313 g/cm³

- Boiling Point : 624.5 °C at 760 mmHg

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H27N3O6S3 |

| Molecular Weight | 477.61 g/mol |

| Density | 1.313 g/cm³ |

| Boiling Point | 624.5 °C |

| Flash Point | 331.5 °C |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound exhibits potential as an anti-inflammatory and antimicrobial agent. Its triazine core is known for the ability to interfere with nucleic acid synthesis in microorganisms and cancer cells.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Effective against a range of bacteria and fungi.

- Anti-inflammatory Properties : Potential to reduce inflammation through inhibition of pro-inflammatory cytokines.

- Antioxidant Effects : Scavenging free radicals and reducing oxidative stress.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for both strains . -

Anti-inflammatory Activity :

In vitro assays revealed that the compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism by which the compound may exert its anti-inflammatory effects . -

Oxidative Stress Reduction :

A study investigating the antioxidant properties found that this compound could significantly increase the activity of superoxide dismutase (SOD) and catalase enzymes in human cell lines exposed to oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.